3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a synthetic organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxybenzodioxole group, and a thiazolopyridine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolopyridine intermediate.
Attachment of the Methoxybenzodioxole Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxybenzodioxole boronic acid or halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzodioxole moiety.
Reduction: Reduction reactions might target the thiazolopyridine core or the chlorophenyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.
Medicine
In medicinal chemistry, such compounds are often screened for their pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Other compounds in this class might include those with different substituents on the thiazolopyridine core.
Chlorophenyl Derivatives: Compounds with variations in the position or number of chlorine atoms on the phenyl ring.
Methoxybenzodioxole Derivatives: Molecules with different substituents on the benzodioxole ring.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and structural motifs, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H15ClN2O4S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H15ClN2O4S/c1-25-14-6-11(7-15-19(14)27-9-26-15)13-8-16(24)22-18-17(23-28-20(13)18)10-2-4-12(21)5-3-10/h2-7,13H,8-9H2,1H3,(H,22,24) |
InChI Key |
OCVONZYWMKOUHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3SN=C4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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